Estradiol 17-Valerate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen compound. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of estradiol valerate, as well as in hormone replacement therapy and contraceptive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Estradiol 17-Valerate-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of estradiol valerate.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Investigated for its role in hormone replacement therapy and contraceptive drugs.
Industry: Used in the development of pharmaceuticals and as a growth promoter in animal farming .
Mechanism of Action
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
Comparison with Similar Compounds
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Estradiol Valerate: The non-deuterated form used in hormone replacement therapy and contraceptive drugs.
Estradiol Acetate: Another esterified form of estradiol used in similar applications.
Estradiol Benzoate: A synthetic estrogen used in veterinary medicine and hormone therapy.
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies .
Biological Activity
Estradiol 17-Valerate-d9 is a synthetic derivative of estradiol, primarily utilized in hormone replacement therapy (HRT) and other medical applications. This compound is known for its pharmacokinetic properties, metabolic pathways, and biological activities, which are crucial for understanding its therapeutic potential and safety profile.
Overview of this compound
This compound is an ester of estradiol that is designed to provide a prolonged release of the active hormone. Upon administration, it is hydrolyzed to release estradiol and valeric acid. This prodrug mechanism allows for a more stable plasma concentration of estradiol compared to its unmodified form, making it particularly useful in clinical settings.
Pharmacokinetics
Absorption and Metabolism:
- After administration, this compound undergoes conversion to estradiol through enzymatic cleavage by esterases in the liver and plasma. This process results in a slower absorption rate and extended duration of action compared to native estradiol .
- The pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) indicate that the drug achieves peak serum concentrations approximately 6-8 hours post-administration, with a half-life ranging from 14 to 17 hours .
Bioequivalence Studies:
- A study assessing the bioequivalence of estradiol valerate tablets demonstrated that both the branded and generic formulations produced similar pharmacokinetic profiles under fasting and fed conditions. This supports the reliability of estradiol valerate formulations in clinical use .
Biological Effects
Hormonal Regulation:
- This compound effectively modulates hormonal levels by decreasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH), mimicking physiological estrogen levels . This regulation is vital for managing menopausal symptoms and preventing osteoporosis.
Impact on Metabolism:
- Research indicates that estrogen therapy may reduce the risk of type 2 diabetes and mitigate weight gain associated with menopause. Estradiol has been shown to influence lipid metabolism positively, leading to increased high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) cholesterol .
Effects on Quality of Life:
- Hormonal therapy with estradiol improves health-related quality of life metrics, including sleep quality and mood stabilization. Many postmenopausal women report significant relief from vasomotor symptoms when treated with estradiol valerate .
Case Studies
-
Postmenopausal Women Study:
A clinical trial involving postmenopausal women receiving either oral or transdermal estradiol showed significant improvements in symptoms related to menopause, including hot flashes and vaginal atrophy. The study highlighted that both routes effectively restored plasma estrogen levels without adverse hepatic effects . -
Transgender Care:
Estradiol valerate is also utilized in transgender hormone therapy, where it has been associated with positive outcomes in gender dysphoria management. Patients report improvements in secondary sexual characteristics without significant feminization-related side effects when dosed appropriately .
Safety Profile
Adverse Effects:
- Common adverse effects associated with estradiol therapy include nausea, breast tenderness, and potential thromboembolic events. Long-term studies have indicated a modest increase in breast cancer risk correlated with prolonged estrogen exposure; however, this risk varies significantly based on individual patient factors such as age and family history .
Monitoring Recommendations:
Properties
Molecular Formula |
C23H32O3 |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI Key |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.